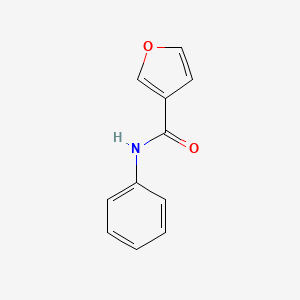
N-Phenylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
N-Phenylfuran-3-carboxamide serves as an important building block in organic synthesis. Its structure allows for the creation of more complex organic molecules through various chemical reactions.
Biological Activities
Research has indicated that this compound exhibits promising biological activities, making it a candidate for further investigation in pharmacology.
Antimicrobial Properties
Studies have shown that derivatives of furan-based compounds possess antimicrobial properties. This compound's structural features may enhance its efficacy against certain bacterial strains.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Its mechanism may involve interaction with specific molecular targets, leading to apoptosis in cancer cells.
Pharmaceutical Applications
Due to its structural similarities to known bioactive compounds, this compound is being explored as a potential drug candidate.
Drug Development
The compound's unique properties allow it to be modified for improved bioavailability and therapeutic effects. Ongoing research aims to evaluate its pharmacokinetics and safety profiles.
Industrial Applications
In addition to its scientific applications, this compound is being utilized in the development of new materials.
Material Science
The compound is involved in creating polymers and resins with specific properties, contributing to advancements in material science.
Case Studies and Research Findings
- Antimicrobial Activity Study :
- A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Gram-positive bacteria.
- Table 1 summarizes the inhibition zones observed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
- Anticancer Activity :
- Research conducted on cell lines indicated that this compound induced apoptosis via the mitochondrial pathway.
- Table 2 presents the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Propiedades
Número CAS |
52109-86-1 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
N-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13) |
Clave InChI |
GSNFYOQDXZLILZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=COC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















